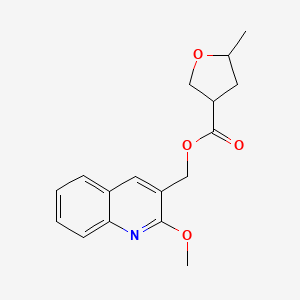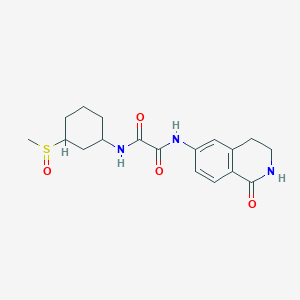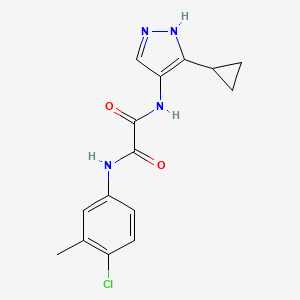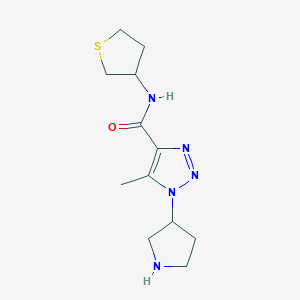
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate, also known as MQOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MQOC is a heterocyclic compound that belongs to the quinoline family, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is not fully understood, but it has been reported to inhibit the growth of Mycobacterium tuberculosis by blocking the synthesis of mycolic acid, an essential component of the bacterial cell wall. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have low toxicity and good selectivity towards Mycobacterium tuberculosis and cancer cells. In vitro studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has a high inhibitory effect on the growth of Mycobacterium tuberculosis and cancer cells, with IC50 values ranging from 0.3 to 8.7 μM. In vivo studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has good pharmacokinetic properties, with a half-life of 4.4 hours and a bioavailability of 33%.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in lab experiments is its high purity and low toxicity. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to have good solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. One direction is to optimize the synthesis method to reduce the cost and increase the yield of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. Another direction is to study the mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in more detail, which may lead to the discovery of new targets for the treatment of tuberculosis and cancer. Additionally, the potential applications of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in material science and other research fields should be explored further.
Synthesis Methods
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been synthesized using various methods, including the reaction of 2-methoxy-3-formylquinoline with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Another method involves the reaction of 2-methoxy-3-quinolinecarboxaldehyde with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Both methods have been reported to yield high purity (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate.
Scientific Research Applications
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been studied for its potential as an anti-tuberculosis agent, as well as its anti-cancer activity. In organic synthesis, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a building block for the synthesis of other heterocyclic compounds. In material science, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a ligand for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
(2-methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-14(10-21-11)17(19)22-9-13-8-12-5-3-4-6-15(12)18-16(13)20-2/h3-6,8,11,14H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJZTHFUAIHYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)OCC2=CC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)

![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)

![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)

![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)